![molecular formula C34H37ClN4O3S3 B2448215 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride CAS No. 1216424-65-5](/img/structure/B2448215.png)
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C34H37ClN4O3S3 and its molecular weight is 681.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride is a complex organic compound notable for its diverse biological activities. This compound features a unique structural framework that combines multiple heterocyclic systems, suggesting potential applications in medicinal chemistry.
The molecular formula of this compound is C30H28ClN3O3S2 with a molecular weight of 578.1 g/mol. Its structure incorporates a thieno[2,3-c]pyridine core fused with a benzo[d]thiazole and a sulfonamide group, which enhances its pharmacological potential.
Property | Value |
---|---|
Molecular Formula | C30H28ClN3O3S2 |
Molecular Weight | 578.1 g/mol |
CAS Number | 1215727-41-5 |
The biological activity of this compound primarily involves its interaction with various cellular targets. Studies indicate that it acts as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), which plays a critical role in DNA repair processes. Inhibition of APE1 can potentiate the cytotoxic effects of DNA-damaging agents like temozolomide (TMZ), making it a candidate for cancer therapy .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. It has shown low micromolar activity against APE1 and enhances the cytotoxicity of alkylating agents in HeLa cell lines. The compound's ability to increase the accumulation of apurinic sites in DNA after treatment with methylmethane sulfonate (MMS) further supports its potential as an anticancer agent .
Antimicrobial Properties
In addition to its anticancer activity, this compound also displays antimicrobial properties. Its structural features contribute to its effectiveness against various bacterial strains, although specific data on its spectrum of activity is still under investigation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thieno[2,3-c]pyridine core and the introduction of different side chains can significantly affect biological activity. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide | Similar thieno[2,3-c]pyridine structure | Anticancer and antibacterial |
Benzothiazole derivatives | Core benzothiazole structure | Antifungal and antiviral activities |
These findings suggest that the specific combination of structural elements in this compound may confer unique properties that enhance its therapeutic potential beyond typical compounds in its class.
Case Studies
- In Vivo Efficacy : In mouse models treated with this compound at doses of 30 mg/kg body weight, significant inhibition of tumor growth was observed when combined with TMZ. This suggests a synergistic effect that could improve treatment outcomes for brain cancers .
- Cellular Mechanisms : A study showed that treatment with this compound resulted in increased levels of DNA damage markers in cancer cells treated with MMS. This hyperaccumulation indicates its potential role in enhancing the efficacy of existing chemotherapeutic agents .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dipropylsulfamoyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O3S3.ClH/c1-3-19-38(20-4-2)44(40,41)26-16-14-25(15-17-26)32(39)36-34-31(33-35-28-12-8-9-13-29(28)42-33)27-18-21-37(23-30(27)43-34)22-24-10-6-5-7-11-24;/h5-17H,3-4,18-23H2,1-2H3,(H,36,39);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJTXCNPICVAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.